1-Amino-2-hydroxyethane phosphonic acid
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Overview
Description
1-Amino-2-hydroxyethane phosphonic acid is a chemical compound with the molecular formula C₂H₈NO₄P. It is also known as (1-amino-2-hydroxyethyl)phosphonic acid. This compound is characterized by the presence of an amino group, a hydroxyl group, and a phosphonic acid group attached to an ethane backbone. It is a member of the phosphonic acid family, which are known for their stability and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-2-hydroxyethane phosphonic acid can be synthesized through several methods. . This reaction typically requires a catalyst and can be carried out under mild conditions. Another method involves the hydrolysis of dialkyl phosphonates under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the Kabachnik-Fields reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and stability of the final product. Additionally, the use of continuous flow reactors can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-hydroxyethane phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted amino and hydroxyl compounds.
Scientific Research Applications
1-Amino-2-hydroxyethane phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphonic acid derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand for metal ions.
Mechanism of Action
The mechanism of action of 1-amino-2-hydroxyethane phosphonic acid involves its ability to chelate metal ions and interact with biological molecules. The amino and hydroxyl groups facilitate binding to metal ions, while the phosphonic acid group enhances its stability and reactivity. This compound can inhibit enzymes that require metal ions for their activity, making it useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
(2-aminoethyl)phosphonic acid: Similar in structure but lacks the hydroxyl group.
(3-aminopropyl)phosphonic acid: Contains an additional carbon in the backbone.
(1-hydroxyethylidene-1,1-diphosphonic acid): Contains two phosphonic acid groups and is used in bone disease treatments.
Uniqueness
1-Amino-2-hydroxyethane phosphonic acid is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and binding capabilities. This dual functionality makes it particularly useful in applications requiring strong metal ion chelation and stability under various conditions.
Properties
CAS No. |
70350-62-8 |
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Molecular Formula |
C2H8NO4P |
Molecular Weight |
141.06 g/mol |
IUPAC Name |
(1-amino-2-hydroxyethyl)phosphonic acid |
InChI |
InChI=1S/C2H8NO4P/c3-2(1-4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7) |
InChI Key |
RVUUAGQILBTWHJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N)P(=O)(O)O)O |
Origin of Product |
United States |
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